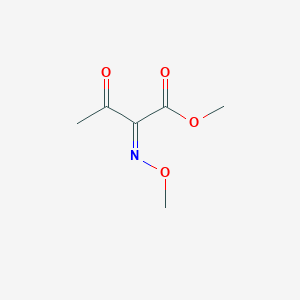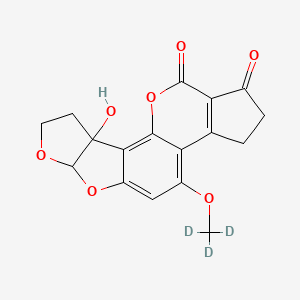
Bisphenol C-Phosgene Copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol C-Phosgene Copolymer is a type of polycarbonate polymer derived from the reaction between bisphenol C and phosgene. This compound is known for its excellent mechanical properties, thermal stability, and optical clarity, making it a valuable material in various industrial applications. Polycarbonates like this compound are widely used in the production of optical discs, medical devices, and as engineering plastics due to their durability and resistance to impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol C-Phosgene Copolymer typically involves the polycondensation reaction between bisphenol C and phosgene. The reaction is carried out in the presence of a catalyst, such as an amine or a metal chloride, under controlled temperature and pressure conditions. The process can be summarized as follows:
Phosgenation: Bisphenol C is dissolved in a solvent, such as methylene chloride, and phosgene gas is bubbled through the solution. This results in the formation of a bisphenol C-phosgene intermediate.
Polycondensation: The intermediate undergoes polycondensation in the presence of a catalyst, leading to the formation of the polycarbonate polymer.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves continuous feeding of bisphenol C and phosgene into the reactor, where the reaction takes place under controlled conditions. The resulting polymer is then purified and processed into the desired form, such as pellets or sheets, for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bisphenol C-Phosgene Copolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by introducing hydroxyl groups.
Substitution: Substitution reactions, such as halogenation, can be used to introduce functional groups into the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl and carboxyl derivatives.
Reduction: Introduction of hydroxyl groups.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bisphenol C-Phosgene Copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other polycarbonate derivatives and as a material for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in the production of medical equipment, such as syringes and surgical instruments, due to its sterility and durability.
Industry: Widely used in the manufacturing of optical discs, automotive parts, and electronic components due to its excellent mechanical properties and thermal stability.
Wirkmechanismus
The mechanism by which Bisphenol C-Phosgene Copolymer exerts its effects is primarily through its physical and chemical properties. The polymer’s high molecular weight and strong intermolecular forces contribute to its mechanical strength and thermal stability. The presence of aromatic rings in the polymer chain enhances its optical clarity and resistance to UV radiation. Additionally, the polymer’s chemical structure allows for easy modification through various chemical reactions, enabling the development of tailored materials for specific applications.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A-Phosgene Copolymer: Known for its high impact resistance and optical clarity, but concerns over bisphenol A’s potential health effects have led to the search for alternatives.
Bisphenol S-Phosgene Copolymer: Offers improved thermal stability and resistance to hydrolysis compared to bisphenol A derivatives.
Isosorbide-Phosgene Copolymer: Derived from renewable resources, providing a more sustainable alternative with similar mechanical properties.
Uniqueness of Bisphenol C-Phosgene Copolymer: this compound stands out due to its unique combination of mechanical strength, thermal stability, and optical clarity. Unlike bisphenol A derivatives, bisphenol C does not have the same level of health concerns, making it a safer alternative for various applications. Additionally, the polymer’s chemical structure allows for easy modification, enabling the development of customized materials for specific needs.
Eigenschaften
CAS-Nummer |
31780-23-1 |
|---|---|
Molekularformel |
(C₂₀H₂₄O₃)n . (HCl)n |
Molekulargewicht |
312.4 |
Synonyme |
4,4’-(1-Methylethylidene)bis[2-methylphenol] Polymer with Carbonic Dichloride; 2,2-Bis(3-methyl-4-hydroxyphenyl)propane-phosgene Copolymer; 2,2-Bis(4-hydroxy-3-methylphenyl)propane-phosgene Copolymer; 2,2’-Bis(4-hydroxy-3-methylphenyl)propane-phosgen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)





